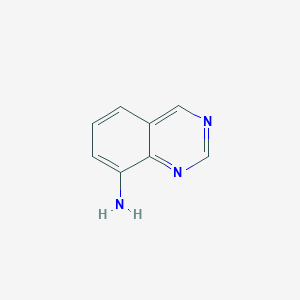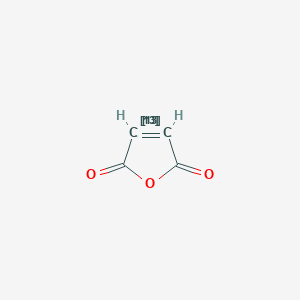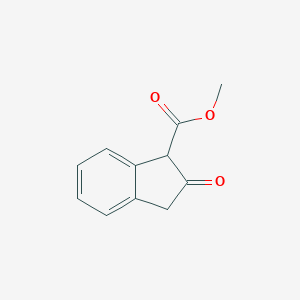
Androst-4-ene-3,6,17-trione
描述
Androst-4-ene-3,6,17-trione, also known as 4-androstene-3,6,17-trione, is a steroidal compound that has garnered attention for its potential use as an aromatase inhibitor. Aromatase inhibitors are substances that inhibit the enzyme aromatase, which is responsible for converting androgens into estrogens. This compound is often marketed as a nutritional supplement aimed at increasing the testosterone-estrogen ratio, although its efficacy in altering body composition remains unproven .
作用机制
Target of Action
Androst-4-ene-3,6,17-trione, also known as 4-AT, primarily targets the aromatase enzyme . Aromatase is responsible for the conversion of testosterone to estradiol . By inhibiting this enzyme, 4-AT can affect the balance of hormones in the body .
Mode of Action
4-AT is a potent irreversible aromatase inhibitor . It inhibits estrogen biosynthesis by permanently binding and inactivating aromatase in adipose and peripheral tissue . This action blocks the conversion of testosterone to estradiol .
Biochemical Pathways
The inhibition of aromatase by 4-AT affects the biochemical pathway of steroid hormone biosynthesis . By blocking the conversion of testosterone to estradiol, it disrupts the normal balance of hormones in the body . This can lead to an increase in the testosterone-estrogen ratio .
Pharmacokinetics
The pharmacokinetics of 4-AT involve its metabolism to androst-4-ene-6alpha-ol-3,17-dione and androst-4-ene-6alpha,17beta-diol-3-one . These metabolites can be detected in urine .
Result of Action
The primary result of 4-AT’s action is an increase in the testosterone-estrogen ratio . Since testosterone has myotropic activity and estradiol does not, elevated testosterone levels can potentially increase muscle mass . It’s important to note that there appear to be no human or animal studies testing the hypothesis that 4-at will produce an anabolic effect .
Action Environment
The action of 4-AT can be influenced by various environmental factors. For instance, microbial activity can increase the concentration of 6α-OH-AD, a metabolite of 4-AT, leading to the detection of 4-AT in a sample . Additionally, the use of 4-AT can be detected in urine , indicating that its action and metabolism can be monitored in a controlled environment .
生化分析
Biochemical Properties
Androst-4-ene-3,6,17-trione is known to interact with the enzyme aromatase . Aromatase is responsible for the conversion of testosterone to estradiol . By blocking aromatase, this compound causes the body to decrease in levels of estradiol, which then results in an increase of LH and consequently, testosterone .
Cellular Effects
The effects of this compound on cells are primarily related to its role as an aromatase inhibitor . By inhibiting the conversion of testosterone to estradiol, it can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with aromatase . It binds to and inactivates aromatase, thereby inhibiting the conversion of testosterone to estradiol . This leads to an increase in the testosterone-estrogen ratio .
Temporal Effects in Laboratory Settings
It is known that its use can be detected in urine .
Dosage Effects in Animal Models
There is currently insufficient evidence regarding the effects of different dosages of this compound in animal models .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of androst-4-ene-3,6,17-trione typically involves the oxidation of androst-4-ene-3,17-dione. One common method includes the use of oxidizing agents such as chromium trioxide (CrO3) in acetic acid. The reaction is carried out under controlled conditions to ensure the selective oxidation at the 6-position .
Industrial Production Methods: Industrial production of this compound may involve biotransformation processes using microbial cultures. For instance, specific strains of fungi or bacteria can be employed to catalyze the oxidation of precursor steroids. This method is advantageous due to its specificity and efficiency in producing the desired compound .
Types of Reactions:
Oxidation: this compound undergoes oxidation reactions, particularly at the 6-position, to form various hydroxylated derivatives.
Reduction: The compound can be reduced to form androst-4-ene-3,17-dione.
Substitution: Substitution reactions at the 6-position can yield halogenated derivatives such as 6α-bromoandrostenedione.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide (CrO3), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Halogenating Agents: Bromine (Br2), chlorine (Cl2).
Major Products:
6α-Hydroxyandrostenedione: Formed through hydroxylation.
6α-Bromoandrostenedione: Formed through halogenation.
科学研究应用
Chemistry: Used as a reagent in synthetic organic chemistry for the preparation of other steroidal compounds.
Biology: Investigated for its role in modulating hormone levels, particularly in the context of aromatase inhibition.
Medicine: Explored for its potential use in hormone replacement therapy and as a treatment for estrogen-dependent conditions such as breast cancer.
Industry: Utilized in the production of nutritional supplements aimed at athletes and bodybuilders.
相似化合物的比较
Androst-4-ene-3,17-dione: A precursor in the synthesis of androst-4-ene-3,6,17-trione.
6α-Hydroxyandrostenedione: A hydroxylated derivative formed through oxidation.
6α-Bromoandrostenedione: A halogenated derivative formed through substitution.
Uniqueness: this compound is unique in its potent irreversible inhibition of aromatase, distinguishing it from other aromatase inhibitors that may act through reversible mechanisms. This irreversible binding leads to a more prolonged effect on estrogen suppression .
属性
IUPAC Name |
(8R,9S,10R,13S,14S)-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,6,17-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14H,3-8,10H2,1-2H3/t12-,13-,14-,18+,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMNEPMSGCRSRC-IEVKOWOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC(=O)C4=CC(=O)CCC34C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC(=O)C4=CC(=O)CC[C@]34C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862888 | |
| Record name | Androst-4-ene-3,6,17-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2243-06-3 | |
| Record name | Androst-4-ene-3,6,17-trione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2243-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Androst-4-ene-3,6,17-trione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Androst-4-ene-3,6,17-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ANDROSTENE-3,6,17-TRIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8L0381OBP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-Methyl-2-azaspiro[4.5]decane-1,3-dithione](/img/structure/B20743.png)


![4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide](/img/structure/B20752.png)

